7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
CAS No.: 1390654-62-2
Cat. No.: VC2940418
Molecular Formula: C6H8ClN5
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1390654-62-2 |
|---|---|
| Molecular Formula | C6H8ClN5 |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H7N5.ClH/c1-4-2-3-8-6-9-5(7)10-11(4)6;/h2-3H,1H3,(H2,7,10);1H |
| Standard InChI Key | XYEIYQKTWPWEIK-UHFFFAOYSA-N |
| SMILES | CC1=CC=NC2=NC(=NN12)N.Cl |
| Canonical SMILES | CC1=CC=NC2=NC(=NN12)N.Cl |
Introduction
7-Methyl triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a compound belonging to the triazolopyrimidine class, which is known for its diverse biological activities and chemical properties. This compound is particularly interesting due to its potential applications in pharmaceuticals and its unique structural features.
Synthesis and Preparation
The synthesis of 7-methyl triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions starting from appropriate precursors. The hydrochloride salt is often prepared by reacting the base compound with hydrochloric acid in a suitable solvent.
Potential Therapeutic Uses
-
Antimicrobial Activity: Compounds in the triazolopyrimidine class have shown antimicrobial properties, which could be relevant for developing new antibiotics.
-
Cancer Therapy: Some triazolopyrimidines have been investigated for their potential in cancer treatment due to their ability to interact with specific biological targets.
Research Findings
-
Studies on similar compounds suggest that they can interact with enzymes or receptors involved in disease pathways, though specific data on 7-methyl triazolo[1,5-a]pyrimidin-2-amine hydrochloride is limited.
-
Further research is needed to fully understand its biological activities and potential therapeutic applications.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume